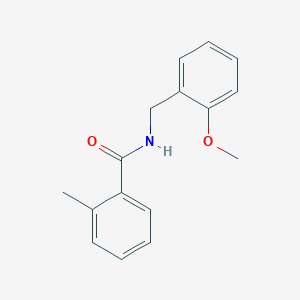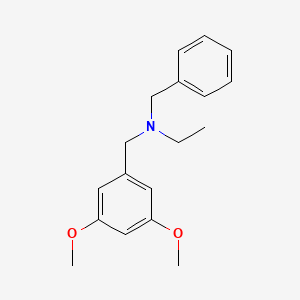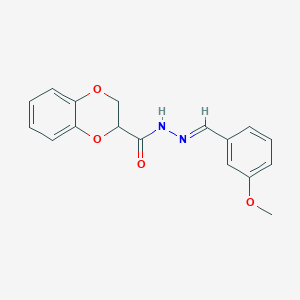
N-(2-methoxybenzyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxybenzyl)-2-methylbenzamide, also known as 2-Methoxy-N-(2-methylphenyl)benzamide, is a chemical compound that belongs to the class of organic compounds known as benzamides. This compound has been extensively studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Furthermore, we will also list future directions for research on this compound.
Aplicaciones Científicas De Investigación
N-(2-methoxybenzyl)-2-methylbenzamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is its potential use as a therapeutic agent for the treatment of various diseases and conditions, including cancer, inflammation, and pain. Studies have shown that N-(2-methoxybenzyl)-2-methylbenzamide has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory conditions.
Mecanismo De Acción
The mechanism of action of N-(2-methoxybenzyl)-2-methylbenzamide is complex and not fully understood. However, studies have shown that it inhibits the activity of various enzymes and proteins involved in cell signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-2-methylbenzamide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and analgesic effects. Additionally, it has been shown to have antioxidant properties and can protect cells from oxidative stress. Studies have also shown that it can modulate various signaling pathways involved in cell growth, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxybenzyl)-2-methylbenzamide has several advantages for lab experiments, including its high potency and selectivity for specific targets. However, it also has several limitations, including its low solubility in water and its potential toxicity at high doses. Therefore, careful consideration must be given to the concentration and dosing of this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on N-(2-methoxybenzyl)-2-methylbenzamide. One potential area of research is its use as a therapeutic agent for the treatment of cancer, inflammation, and pain. Additionally, further studies are needed to fully understand its mechanism of action and its potential for use in other scientific research applications. Furthermore, research is needed to develop more efficient and cost-effective methods for the synthesis of this compound. Overall, N-(2-methoxybenzyl)-2-methylbenzamide is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
The synthesis of N-(2-methoxybenzyl)-2-methylbenzamide involves the reaction of 2-methylbenzoic acid with 2-methoxybenzylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with acetic anhydride and pyridine to form the final product. This method has been extensively studied and optimized for the production of high yields of N-(2-methoxybenzyl)-2-methylbenzamide.
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-7-3-5-9-14(12)16(18)17-11-13-8-4-6-10-15(13)19-2/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIRVIIJJFBNFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-2-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B5703985.png)
![N-(3-acetylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5703993.png)

![N-(2-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5704016.png)
![N'-(4-isopropylbenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5704024.png)


![2-[4-(2-methyl-3-furoyl)-1-piperazinyl]pyrimidine](/img/structure/B5704034.png)

![N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide](/img/structure/B5704040.png)
![4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5704054.png)


![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5704085.png)